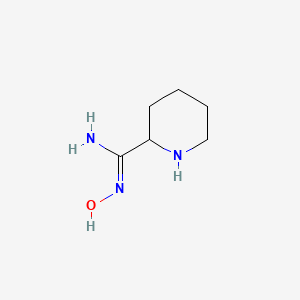

N'-hydroxypiperidine-2-carboximidamide

描述

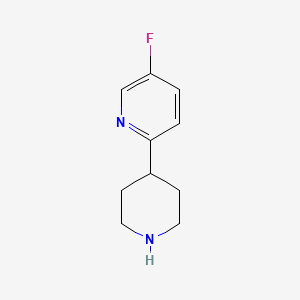

N’-hydroxypiperidine-2-carboximidamide is a chemical compound with the CAS Number: 1461726-91-9 . It has a molecular weight of 143.19 .

Molecular Structure Analysis

The molecule is almost planar and adopts an E conformation about the C=N double bond . In the crystal, molecules are linked by pairs of strong N—H⋯N hydrogen bonds, forming inversion dimers with R 2 2 (10) motifs .Physical And Chemical Properties Analysis

N’-hydroxypiperidine-2-carboximidamide has a molecular weight of 137.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The molecule has a Rotatable Bond Count of 1 . The Exact Mass is 137.058911855 g/mol and the Monoisotopic Mass is also 137.058911855 g/mol . The Topological Polar Surface Area is 71.5 Ų .科学研究应用

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- A new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 .

- The antiproliferative effect against four cancer cells was investigated .

- Hybrids have the highest antiproliferative activity .

- Compounds inhibited EGFR with IC50 values ranging from 96 to 127nM .

- Compounds had the most potent inhibitory activity as BRAFV600E(IC50 1⁄4 49 and 40nM, respectively) and were discovered to be potent inhibitors of cancer cell proliferation (GI50 1⁄4 44 and 35nM against four cancer cell lines, respectively) .

- The most effective derivative as an antiproliferative agent demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .

Pharmaceutical Industry

Antiproliferative Agent

- “N’-hydroxypiperidine-2-carboximidamide” is a chemical compound with the CAS Number: 1461726-91-9 .

- It is used in the chemical industry and is available for purchase from chemical suppliers .

- However, the specific applications in the chemical industry are not detailed in the sources I found .

- 4-Benzylpiperidine, a derivative of piperidine, is a drug and research chemical used in scientific studies .

- It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .

- It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) .

Chemical Industry

Research Chemical

- To increase the number of potential materials for application as MRI contrast agents, several Cu(II) complexes were synthesized .

- Cu(II) complexes were chosen because they are less expensive in comparison with the presently used Gd(III), Mn(II) and other agents .

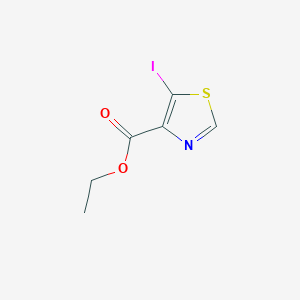

- Pyridine-2-carboximidamide, pyrimidine-2-carboximidamide and pyrazole-2-carboximidamide in the form of different salts were used .

- A new series of piperine-carboximidamide hybrids was developed as a new cytotoxic agent targeting EGFR, BRAF, and CDK2 .

- The antiproliferative effect against four cancer cells was investigated .

- Hybrids have the highest antiproliferative activity .

- Compounds inhibited EGFR with IC50 values ranging from 96 to 127nM .

- Compounds had the most potent inhibitory activity as BRAFV600E(IC50 1⁄4 49 and 40nM, respectively) and were discovered to be potent inhibitors of cancer cell proliferation (GI50 1⁄4 44 and 35nM against four cancer cell lines, respectively) .

- The most effective derivative as an antiproliferative agent demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .

MRI Contrast Agents

Cytotoxic Agent

未来方向

属性

IUPAC Name |

N'-hydroxypiperidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLUMDXTQRWLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxypiperidine-2-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)

![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B1457310.png)

![5-Acetyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1457312.png)